

LC-MS/MS method development for modified ribonucleosides

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Compound of Interest

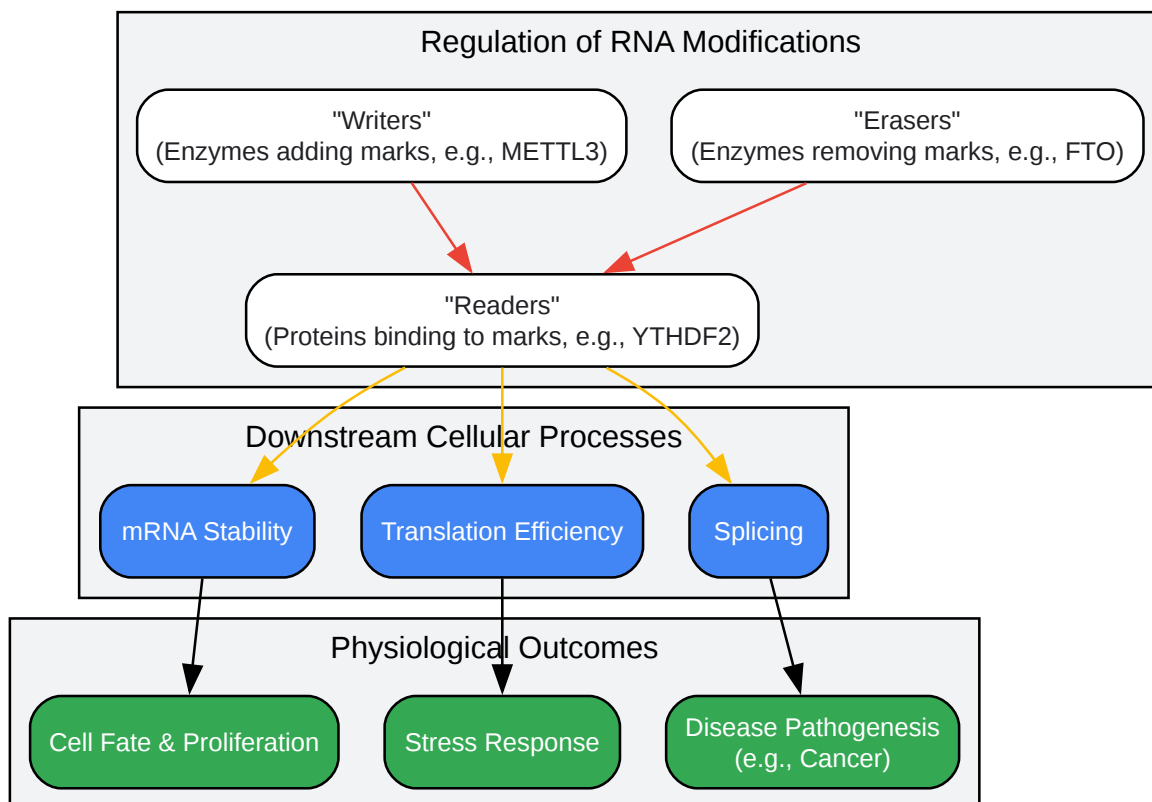
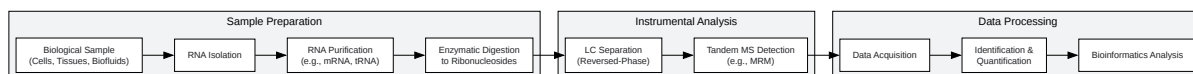
Compound Name: 7-Methylguanosine 5'-
Monophosphate-d3

Cat. No.: B13424350

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Experimental Workflow Overview

The overall workflow for the analysis of modified ribonucleosides involves several key stages, from sample collection to data analysis. The process begins with the isolation of total RNA from the biological sample, followed by the purification of the RNA of interest (e.g., mRNA, tRNA). The purified RNA is then enzymatically hydrolyzed into its constituent ribonucleosides. These ribonucleosides are subsequently separated by liquid chromatography and detected by tandem mass spectrometry.[6]



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